Cas no 88259-77-2 (6-(methylamino)pyridazin-3-ol)
6-(methylamino)pyridazin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone, 6-(methylamino)-
- 3-(methylamino)-1H-pyridazin-6-one
- SCHEMBL23763013
- 6-(methylamino)pyridazin-3-ol
- F1967-2098
- 88259-77-2
- AKOS012079152
- 6-(Methylamino)pyridazin-3(2H)-one
- DTXSID90533938
-
- Inchi: 1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9)
- InChI Key: YPAAPUGBTAYQMB-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=NN1)NC
Computed Properties
- Exact Mass: 125.058911855g/mol
- Monoisotopic Mass: 125.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 53.5Ų
6-(methylamino)pyridazin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M273886-100mg |
6-(Methylamino)pyridazin-3-ol |
88259-77-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M273886-500mg |
6-(Methylamino)pyridazin-3-ol |
88259-77-2 | 500mg |
$ 590.00 | 2022-06-04 | ||
| TRC | M273886-1g |
6-(Methylamino)pyridazin-3-ol |
88259-77-2 | 1g |
$ 910.00 | 2022-06-04 | ||
| Life Chemicals | F1967-2098-0.25g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 0.25g |
$570.0 | 2023-09-06 | |
| Life Chemicals | F1967-2098-0.5g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
| Life Chemicals | F1967-2098-1g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 1g |
$632.0 | 2023-09-06 | |
| Life Chemicals | F1967-2098-2.5g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 2.5g |
$1264.0 | 2023-09-06 | |
| Life Chemicals | F1967-2098-5g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 5g |
$1896.0 | 2023-09-06 | |
| Life Chemicals | F1967-2098-10g |
6-(methylamino)pyridazin-3-ol |
88259-77-2 | 95%+ | 10g |
$2654.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628816-250mg |
6-(Methylamino)pyridazin-3(2H)-one |
88259-77-2 | 98% | 250mg |
¥7484.00 | 2024-04-27 |
6-(methylamino)pyridazin-3-ol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 6-(methylamino)pyridazin-3-ol
Professional Introduction to 6-(methylamino)pyridazin-3-ol (CAS No. 88259-77-2)
6-(methylamino)pyridazin-3-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 88259-77-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound consists of a pyridazine core substituted with a methylamino group at the 6-position and a hydroxyl group at the 3-position, making it a valuable scaffold for further chemical modifications and functionalization.
The structural features of 6-(methylamino)pyridazin-3-ol contribute to its unique chemical properties, which include moderate solubility in polar organic solvents and reactivity that allows for diverse synthetic pathways. These characteristics make it an attractive building block for the development of novel pharmaceutical agents. In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives, particularly those incorporating amino and hydroxyl functionalities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 6-(methylamino)pyridazin-3-ol with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery programs. For instance, preliminary computational studies indicate that derivatives of this molecule could interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress.
The synthesis of 6-(methylamino)pyridazin-3-ol involves multi-step organic reactions, typically starting from commercially available pyridazine precursors. The introduction of the methylamino group at the 6-position can be achieved through reductive amination or nucleophilic substitution reactions, while the hydroxyl group at the 3-position can be incorporated via hydroxylation or oxidation processes. These synthetic routes highlight the compound's flexibility as a chemical intermediate, allowing for the creation of structurally diverse derivatives.
In the realm of medicinal chemistry, the utility of 6-(methylamino)pyridazin-3-ol extends beyond its role as a mere scaffold. Researchers have been exploring its potential as a precursor for kinase inhibitors, which are critical in treating various diseases, including cancer. The pyridazine ring's ability to mimic adenine or guanine bases has been exploited to design molecules that can selectively bind to target kinases, disrupting aberrant signaling pathways.
The hydroxyl and amino groups on 6-(methylamino)pyridazin-3-ol provide numerous opportunities for further functionalization through strategies such as etherification, sulfation, or carboxylation. These modifications can enhance the pharmacokinetic properties of derived compounds, improving their bioavailability and metabolic stability. Additionally, the compound's solubility profile makes it suitable for formulation into various dosage forms, including oral tablets and injectable solutions.
Evaluation of the pharmacological profile of 6-(methylamino)pyridazin-3-ol has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate certain biological pathways associated with neurological disorders and cardiovascular diseases. While these findings are encouraging, further in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile. Collaborative efforts between synthetic chemists and biologists are essential to translate these discoveries into clinical applications.
The growing body of research on pyridazine derivatives underscores the importance of compounds like 6-(methylamino)pyridazin-3-ol in modern drug development. As computational methods improve and synthetic techniques evolve, new opportunities will arise for designing more effective and targeted therapeutic agents. The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of novel derivatives with enhanced biological activity.
In conclusion, 6-(methylamino)pyridazin-3-ol (CAS No. 88259-77-2) represents a compelling compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and pharmacological promise make it a valuable asset for medicinal chemists seeking to develop innovative treatments for human diseases. Continued investigation into this molecule and its derivatives will undoubtedly contribute to advancements in therapeutic intervention strategies.
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